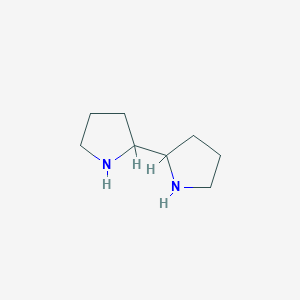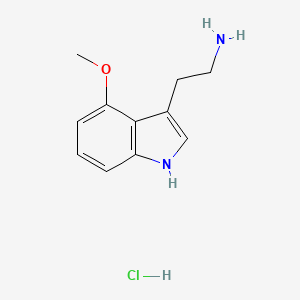
4-Methoxytryptamine hydrochloride
概要
説明
4-Methoxytryptamine hydrochloride is a derivative of tryptamine, which is closely related to the neurotransmitters serotonin and melatonin . It is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also known as a seratogenic drug of the amphetamine class .
Chemical Reactions Analysis
Tryptamines, including this compound, are known to be a broad class of classical or serotonergic hallucinogens . They can produce profound changes in sensory perception, mood, and thought in humans and act primarily as agonists of the 5-HT2A receptor .科学的研究の応用
Genotoxic Evaluation
- In vivo and in vitro Genotoxic Evaluation : Indorenate, a derivative of 5-methoxytryptamine, was evaluated for genotoxic activity using mouse bone marrow and human lymphocyte culture cytogenetic assays. The results showed that indorenate is a non-genotoxic agent in these assays (Madrigal-Bujaidar & Rosas-Planaguma, 1989).
Neurotransmitter Study
- Day-Night Rhythm in Pineal Gland : A study on the golden hamster indicated a day-night rhythmicity in the amount of 5-methoxytryptamine in the pineal gland. This rhythm was found to be opposite in phase to that of melatonin, suggesting its role in modulating serotonin release in the central nervous system (Galzin et al., 1988).
Cognitive Enhancement
- Cognitive Performance : Activation of central 5-hydroxytryptamine (5-HT)4 receptors, for which 5-methoxytryptamine could be an agonist, has been shown to enhance cognitive processes such as learning and memory. A study demonstrated that a selective 5-HT4 receptors agonist improved place and object recognition in both young adult and old rats (Lamirault & Simon, 2001).
Psychoactive Substances Analysis
- Psychoactive Substance Analysis : Research has been conducted on the analytical characterization of N,N-dialkylated tryptamines, including 5-methoxy-N,N-diallyltryptamine. This study provided important data for researchers exploring both clinical and non-clinical uses of these substances (Brandt et al., 2017).
Receptor Studies
- Myenteric Intrinsic Primary Afferent Neurons Study : A study explored how 5-hydroxytryptamine applied to the intestinal mucosa excites the terminals of myenteric AH neurons, indicating the involvement of 5-HT3 receptors in this process (Bertrand et al., 2000).
Teratological Evaluation
- Teratological Evaluation in Mice : Indorenate, a 5-methoxytryptamine derivative, was examined for teratogenic-embryotoxic effects in mice. The study found no significant differences in terms of teratological effects between control and treated groups (Chamorro et al., 1995).
作用機序
Target of Action
4-Methoxytryptamine, also known as 5-MT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are primarily involved in the transmission of serotonin signals, which play a crucial role in mood regulation, sleep, and other physiological processes .
Mode of Action
The compound interacts with its targets by binding to these serotonin receptors, thereby mediating the effects of serotonin . This interaction results in the activation of these receptors, leading to a series of downstream effects that contribute to its overall action .
Biochemical Pathways
The effects of 4-Methoxytryptamine are mediated by the 5-HT2A receptor , but may also be modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream .
Result of Action
The primary result of 4-Methoxytryptamine’s action is the alteration of sensory perception, mood, and thought in humans . This is due to its potent and selective serotonin releasing properties . It binds to alpha receptors to mediate these effects .
Safety and Hazards
生化学分析
Biochemical Properties
4-Methoxytryptamine hydrochloride, like other tryptamines, primarily acts as an agonist of the 5-HT1A and 5-HT2A receptors . These receptors are part of the serotonin system, which plays a crucial role in various physiological processes, including mood regulation, sleep, and appetite . The interaction between this compound and these receptors can influence various biochemical reactions within the body .
Cellular Effects
The effects of this compound at the cellular level are primarily mediated through its interactions with the 5-HT1A and 5-HT2A receptors . By acting as an agonist at these receptors, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT1A and 5-HT2A receptors . As an agonist, it can activate these receptors, leading to a series of intracellular events. These can include the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings . For instance, the onset of its effects can occur within minutes of administration, and these effects can last for several hours
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Lower doses may produce subtle effects, while higher doses can lead to more pronounced changes in behavior and physiology. High doses may also lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the 5-hydroxyindole metabolic pathway . This pathway is responsible for the metabolism of tryptamines, including this compound. Key enzymes in this pathway include tryptophan decarboxylase and N-acetylserotonin methyltransferase .
Transport and Distribution
It is likely that it can cross cell membranes due to its amphiphilic nature
Subcellular Localization
Given its structural similarity to serotonin, it may be localized in similar areas within the cell, such as the cytoplasm or within vesicles
特性
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWSUFLHSFXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949426 | |
| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26579-75-9, 74217-56-4 | |
| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
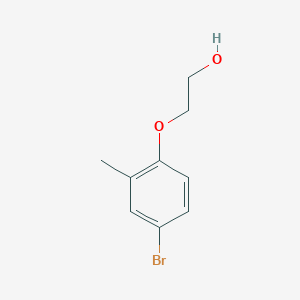


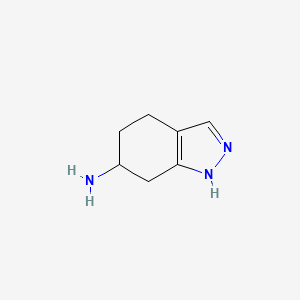
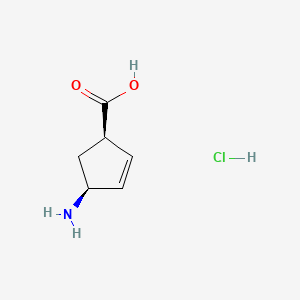

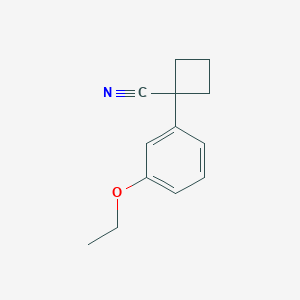
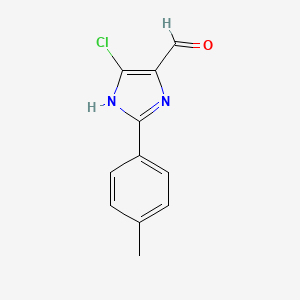
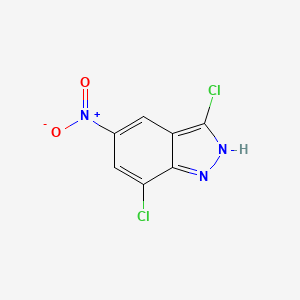

![2-[4-(2-Aminoethyl)phenyl]ethylamine](/img/structure/B3281919.png)


